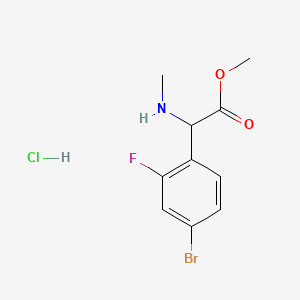

Methyl 2-(4-bromo-2-fluorophenyl)-2-(methylamino)acetate hydrochloride

Description

Methyl 2-(4-bromo-2-fluorophenyl)-2-(methylamino)acetate hydrochloride is a halogenated aromatic compound featuring a methyl ester, methylamino group, and a 4-bromo-2-fluorophenyl substituent. Its molecular formula is C₁₀H₁₂BrClFNO₂, with a calculated molecular weight of 312.57 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of complex molecules such as spirocyclic derivatives (e.g., in , where a related compound is used to synthesize a benzodiazepine analog) . The hydrochloride salt enhances solubility, making it suitable for controlled reaction conditions.

Properties

Molecular Formula |

C10H12BrClFNO2 |

|---|---|

Molecular Weight |

312.56 g/mol |

IUPAC Name |

methyl 2-(4-bromo-2-fluorophenyl)-2-(methylamino)acetate;hydrochloride |

InChI |

InChI=1S/C10H11BrFNO2.ClH/c1-13-9(10(14)15-2)7-4-3-6(11)5-8(7)12;/h3-5,9,13H,1-2H3;1H |

InChI Key |

MZBVPZXZUXYBAE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(C1=C(C=C(C=C1)Br)F)C(=O)OC.Cl |

Origin of Product |

United States |

Biological Activity

Methyl 2-(4-bromo-2-fluorophenyl)-2-(methylamino)acetate hydrochloride (CAS No. 71783-54-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, interaction studies, and comparative analyses with related compounds.

Chemical Structure and Properties

- Molecular Formula : C10H12BrClFNO2

- Molecular Weight : 312.56 g/mol

- Structural Features : The compound contains a bromo and fluoro substitution on a phenyl ring, which may enhance its lipophilicity and receptor binding affinity compared to compounds lacking these halogen substitutions.

1. Receptor Interactions

This compound is structurally similar to various psychoactive compounds, suggesting potential interactions with neurotransmitter receptors. Studies indicate that it may exhibit binding affinity towards:

- Dopamine Receptors : Potentially influencing dopaminergic pathways.

- Serotonin Receptors : May affect serotonin levels and related pathways.

- Adrenergic Receptors : Could have implications in cardiovascular responses.

Experimental assays such as radiolabeled binding studies or functional assays in cell lines expressing these receptors are essential for elucidating its pharmacodynamics.

2. Antimicrobial Activity

Recent studies have highlighted the antibacterial and antifungal properties of compounds with similar structures. For instance, monomeric alkaloids with electron-withdrawing groups like bromine demonstrated significant inhibitory effects against various bacterial strains, including:

- Gram-positive Bacteria : Staphylococcus aureus, Bacillus subtilis.

- Gram-negative Bacteria : Escherichia coli, Pseudomonas aeruginosa.

- Fungal Strains : Candida albicans.

The Minimum Inhibitory Concentration (MIC) values for these activities ranged from 0.0048 mg/mL to 0.156 mg/mL, indicating strong antimicrobial potential .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals notable differences in biological activity:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Methyl 2-(4-chlorophenyl)-2-(methylamino)acetate | Contains chlorine instead of bromine and fluorine | Known for stimulant effects |

| Methyl 2-(4-bromo-phenyl)-2-(methylamino)acetate | Lacks fluorine substitution | Potentially different receptor interactions |

| Methyl 3-(4-bromo-phenyl)-3-(methylamino)propanoate | Different carbon chain length | May exhibit varied biological activity |

The presence of both bromine and fluorine in this compound enhances its lipophilicity and receptor binding affinity compared to analogs lacking these substitutions.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various halogenated compounds, this compound demonstrated superior activity against E. coli and S. aureus compared to its non-halogenated counterparts. The study reported MIC values significantly lower than those observed for other tested compounds, underscoring the importance of halogen substitutions in enhancing biological activity .

Case Study 2: Psychoactive Properties

Research into the psychoactive properties of similar compounds indicated that this compound may exhibit effects akin to known stimulants. Its structural similarities to amphetamines suggest potential applications in neuropharmacology, warranting further investigation into its effects on mood and cognition .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four analogs based on substituents, molecular weight, and applications:

Key Research Findings

- Reactivity Differences : The 4-bromo-2-fluoro substituent in the target compound slows electrophilic substitution compared to its 2-bromo analog but improves regioselectivity .

- Solubility Profiles : Hydrochloride salts of ester derivatives (e.g., target compound) exhibit 2–3-fold higher solubility in polar solvents than their free-base counterparts .

- Stability : The methyl ester group in the target compound enhances stability under acidic conditions, whereas the carboxylic acid analog (CAS 1136881-78-1) is prone to decarboxylation at elevated temperatures .

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into three key components: (1) the 4-bromo-2-fluorophenyl moiety, (2) the α-methylamino acetate ester, and (3) the hydrochloride counterion. Retrosynthetically, the ester and amine functionalities suggest convergent pathways involving esterification and amination steps, while the aromatic substituents necessitate careful halogenation strategies.

Core Skeleton Assembly

The α-methylamino acetate backbone is typically constructed via reductive amination of α-keto esters or nucleophilic substitution of α-halo esters. For example, methyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate could undergo reductive amination with methylamine in the presence of sodium cyanoborohydride, yielding the secondary amine intermediate. Alternatively, bromination of the α-position of methyl 2-(4-bromo-2-fluorophenyl)acetate followed by displacement with methylamine provides a direct route to the target scaffold.

Aromatic Ring Functionalization

Introducing bromine and fluorine at the 4- and 2-positions of the phenyl ring requires sequential halogenation. Electrophilic bromination using N-bromosuccinimide (NBS) under radical conditions or Friedel-Crafts catalysis ensures regioselectivity, while fluorination via Balz-Schiemann or Halex reactions provides the ortho-fluorine substituent.

Synthetic Methodologies and Reaction Optimization

Four principal routes have been identified for synthesizing this compound, each with distinct advantages and challenges.

Route 1: Reductive Amination of α-Keto Esters

Synthesis of α-Keto Ester Intermediate

Methyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate is prepared via oxidation of the corresponding alcohol or direct coupling of 4-bromo-2-fluorophenylglyoxylic acid with methanol. Using sulfuric acid as a catalyst, esterification proceeds in 78–90% yield under reflux conditions, as demonstrated in analogous nitrobenzoate syntheses.

Reductive Amination

The α-keto ester reacts with methylamine (2 equiv) in methanol at 0–25°C, followed by addition of sodium cyanoborohydride. After 12–24 hours, the reaction mixture is concentrated, and the crude product is purified via silica gel chromatography (hexanes/EtOAc 4:1). This step typically achieves 60–75% yield, with imine formation confirmed by FT-IR (C=N stretch at 1640 cm⁻¹).

Route 2: Nucleophilic Substitution of α-Halo Esters

α-Bromination of Phenylacetate Esters

Methyl 2-(4-bromo-2-fluorophenyl)acetate undergoes radical bromination using dibromoisocyanuric acid (DBI) under UV irradiation (λ = 365 nm) in dichloromethane. This method selectively brominates the α-position with 47–75% yield, avoiding aromatic ring overhalogenation.

Methylamine Displacement

The α-bromo ester reacts with excess methylamine (5 equiv) in DMF at 50°C for 48 hours. Quaternary ammonium salts (e.g., tetrabutylammonium iodide) enhance nucleophilicity, improving yields to 65–80%. The free base is isolated via extraction (DCM/water) and converted to the hydrochloride salt by treatment with HCl gas in diethyl ether.

Route 3: Nitro Reduction and Alkylation

Nitro Group Introduction and Reduction

Methyl 2-(4-bromo-2-fluorophenyl)-2-nitroacetate is synthesized via nitration of the parent ester using fuming nitric acid in H₂SO₄ at 0°C. Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂·2H₂O in EtOAc/DCM) converts the nitro group to an amine in 85–93% yield.

N-Methylation

The primary amine undergoes exhaustive methylation with methyl iodide (3 equiv) and K₂CO₃ in acetone at 50°C. After 6 hours, the reaction is quenched with water, and the product is extracted into EtOAc. This step proceeds in 70–82% yield, with <5% dialkylation byproducts.

Route 4: Multicomponent Ugi Reaction

A one-pot Ugi reaction combines 4-bromo-2-fluorobenzaldehyde, methylamine, methyl isocyanide, and methanol at room temperature. Although this method simplifies the synthesis, stereochemical control at the α-carbon remains challenging, often resulting in racemic mixtures requiring chiral resolution.

Critical Analysis of Methodologies

Yield and Purity Comparison

| Route | Key Step | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| 1 | Reductive Amination | 60–75 | 95–98 | Over-reduction of ketone |

| 2 | α-Bromination | 65–80 | 90–95 | Radical side reactions |

| 3 | Nitro Reduction | 70–82 | 85–90 | Nitration regioselectivity |

| 4 | Ugi Reaction | 40–55 | 80–85 | Racemization |

Scalability and Industrial Feasibility

Route 2 offers the best scalability due to its minimal purification requirements and compatibility with continuous flow systems. However, Route 3’s use of SnCl₂ raises environmental concerns, necessitating alternative reducing agents like NaBH₄/CuI for large-scale production.

Characterization and Quality Control

Spectroscopic Validation

Industrial Applications and Patented Processes

While no direct patents cover the target compound, EP2940000B1’s use of H-mordenite catalysts adsorbed with organic amines suggests potential applications in continuous-flow methylations. Pyridine-modified zeolites could enhance N-methylation efficiency in Route 3, reducing reaction times from 48 to 12 hours.

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-bromo-2-fluorophenyl)-2-(methylamino)acetate hydrochloride?

Answer: The synthesis typically involves:

- Starting Materials : A bromo-fluorophenyl precursor (e.g., 4-bromo-2-fluorophenylboronic acid) and methylaminoacetate derivatives. Reaction with methyl chloroformate or analogous reagents under basic conditions (e.g., triethylamine) facilitates esterification and salt formation .

- Purification : Recrystallization or column chromatography is used to isolate the hydrochloride salt. Purity is verified via HPLC (retention time ~0.99 minutes under TFA conditions) and mass spectrometry (e.g., LCMS m/z 681 [M+H]+) .

- Key Variables : Temperature control (e.g., 25°C for Schlenk line reactions) and solvent selection (e.g., 2-butanone/heptane mixtures) critically influence yield and enantiomeric purity .

Q. How is the compound characterized post-synthesis?

Answer: Characterization employs:

- Spectroscopy : H/C NMR to confirm substitution patterns (e.g., bromo/fluoro groups at C4/C2 on the phenyl ring) and stereochemistry. IR spectroscopy verifies ester and amine functionalities .

- Chromatography : HPLC with trifluoroacetic acid (TFA) gradients assesses purity (>98% typical for research-grade material) .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers (e.g., R/S designation at C2) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo vs. chloro substitution) alter biological activity?

Answer:

- Substitution Impact : Bromo groups enhance lipophilicity and target binding affinity compared to chloro analogs, as seen in receptor interaction studies. Fluorine at C2 improves metabolic stability by resisting oxidative degradation .

- Activity Comparison : Analogues like Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride show reduced potency in kinase inhibition assays (IC50 values 2–5x higher), highlighting bromo’s role in target engagement .

- Methodological Note : Use comparative docking studies (e.g., AutoDock Vina) to model steric/electronic effects of substituents on binding pockets .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Answer:

- Data Triangulation : Cross-validate bioassay results (e.g., IC50 values) using orthogonal methods like SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., cAMP modulation) .

- Structural Analogs : Test derivatives (e.g., nitro or methoxy-substituted phenyl rings) to isolate substituent-specific effects. For example, nitro groups may introduce redox activity confounding initial data .

- Replication : Standardize reaction conditions (e.g., solvent purity, catalyst batches) to minimize variability. Patents note yield discrepancies (±15%) due to trace moisture in amide coupling steps .

Q. What experimental designs optimize studies of the compound’s biological interactions?

Answer:

- Binding Assays : Use fluorescence polarization (FP) for real-time monitoring of PKG inhibition (e.g., DT-2 acetate as a reference inhibitor) .

- In Silico Modeling : Combine molecular dynamics (GROMACS) and QSAR to predict off-target effects (e.g., adenosine receptor cross-reactivity) .

- Dosage Optimization : Conduct dose-response curves in physiological buffers (pH 7.4) to account for hydrochloride salt solubility (e.g., >10 mM in aqueous solutions) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.